molecular formula C19H19ClN2O2S2 B2496128 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole CAS No. 897831-14-0

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole

Cat. No. B2496128
CAS RN: 897831-14-0
M. Wt: 406.94
InChI Key: RSGYCPLMOFCPJQ-UHFFFAOYSA-N
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Description

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research highlights the efficiency of microwave-assisted synthesis in producing nitrogen and sulfur-containing heterocyclic compounds, which exhibit significant antibacterial and antifungal activities. This method offers a rapid and efficient route for synthesizing pharmacologically active compounds, potentially including derivatives of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole (Mistry & Desai, 2006).

Structural Reorganization of Sulfanyl-substituted Compounds

Another study explores the unexpected formation of 2-thiazoline derivatives from sulfanyl-substituted azatrienes, leading to structural reorganization into heterocyclic compounds. This indicates the potential for creating structurally diverse and functionally rich derivatives of benzothiazoles through chemical reactivity (Nedolya et al., 2014).

Antimicrobial Activity of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcases their potential as antimicrobial agents. This underscores the relevance of thiazole and thiadiazole derivatives in developing new antimicrobial treatments, which could be an area of application for this compound derivatives (Sah et al., 2014).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives provide insights into their corrosion inhibition performances on iron metals. This suggests the potential application of this compound in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Antineoplastic Potential of Heterocyclic Compounds

The synthesis of thieno[2,3-b]azepin-4-ones, aiming at antineoplastic (anti-cancer) activity, highlights the exploration of heterocyclic compounds in search of new cancer treatments. Although the preliminary biological data did not indicate significant activity, this research avenue remains critical for discovering novel therapeutic agents (Koebel et al., 1975).

Mechanism of Action

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c20-15-10-9-14(19-21-16-7-3-4-8-17(16)25-19)13-18(15)26(23,24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYCPLMOFCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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